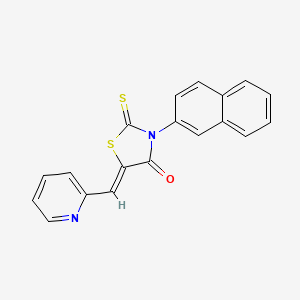
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “NPMT” , is a heterocyclic organic compound. Let’s break down its structure:
Chemical Formula: C16H10N2OS
Molecular Weight: Approximately 282.33 g/mol
The compound consists of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) fused with a naphthalene ring and a pyridine ring. Its intriguing structure makes it an attractive candidate for various applications.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for NPMT. One common method involves the condensation of 2-naphthylamine with 2-pyridinecarbaldehyde in the presence of thiosemicarbazide. The reaction proceeds through cyclization to form the thiazolidinone ring.
b. Reaction Conditions
Reagents: 2-naphthylamine, 2-pyridinecarbaldehyde, thiosemicarbazide
Solvent: Ethanol or another suitable solvent
Temperature: Typically reflux conditions
Catalyst: Acidic or basic catalysts may be used
c. Industrial Production
While NPMT is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
NPMT participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring yields the corresponding thiazolidine.
Substitution: NPMT can undergo nucleophilic substitution reactions at the pyridine nitrogen or the thiazolidinone sulfur.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
NPMT finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Coordination Chemistry: NPMT ligands form complexes with transition metals, influencing their reactivity.
Material Science: It contributes to the design of functional materials due to its unique structure.
Mechanism of Action
The exact mechanism of NPMT’s effects remains an active area of research. It likely interacts with cellular targets, modulating biological pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
NPMT stands out due to its fused naphthalene-pyridine-thiazolidinone structure. Similar compounds include:
2-Naphthyl-(2-pyridyl)methanol: A related compound with a hydroxyl group instead of the thioxo group .
2-Naphthyl-N-(3-(phenylmethoxy)(2-pyridyl))formamide: Another derivative with a formamide group .
Properties
Molecular Formula |
C19H12N2OS2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(5Z)-3-naphthalen-2-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12N2OS2/c22-18-17(12-15-7-3-4-10-20-15)24-19(23)21(18)16-9-8-13-5-1-2-6-14(13)11-16/h1-12H/b17-12- |
InChI Key |
RBYJCVFUQMOWFE-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C(=CC4=CC=CC=N4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12154938.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)
![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide](/img/structure/B12154954.png)
![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154963.png)
![N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12154971.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12154974.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12154981.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154998.png)
![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12155000.png)
![ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155009.png)
![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione](/img/structure/B12155011.png)
